molecular formula C19H23BrN4O2 B2460165 N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226445-56-2

N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2460165
CAS No.: 1226445-56-2
M. Wt: 419.323
InChI Key: RIHCGBZNDRFNRF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a 2-bromophenyl group, a pyrimidin-4-yloxy moiety substituted with a 6-methyl group and a 4-methylpiperidin-1-yl group at position 2, and an acetamide linker.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-6-4-3-5-15(16)20/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHCGBZNDRFNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

  • Bromophenyl group: Enhances lipophilicity and potential receptor interactions.
  • Pyrimidine moiety: Known for its role in various biological activities, particularly in drug design.
  • Piperidine substituent: Contributes to binding affinity and selectivity towards biological targets.

Molecular Formula

C19H23BrN4O2C_{19}H_{23}BrN_{4}O_{2}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

  • Receptor Modulation:
    • The compound may act as an agonist or antagonist depending on the receptor type, influencing pathways involved in neurological functions.
  • Enzyme Inhibition:
    • Preliminary studies suggest that it may inhibit certain enzymes, potentially affecting metabolic pathways associated with various diseases.
  • Cell Signaling Pathways:
    • It is hypothesized that the compound modulates cell signaling pathways, which could have implications in cancer therapy and neuroprotection.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects: The presence of the bromine atom on the phenyl ring significantly enhances the compound's binding affinity to target receptors.
  • Pyrimidine Variants: Modifications on the pyrimidine ring can lead to variations in potency and selectivity against specific biological targets.
SubstituentEffect on Activity
BromineIncreased lipophilicity
Methyl groupsEnhanced receptor binding
PiperidineImproved selectivity

Biological Studies and Case Reports

Several studies have explored the biological effects of this compound:

  • Antitumor Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects:
    • Research indicates that this compound may protect neuronal cells from oxidative stress, highlighting its potential in treating neurodegenerative diseases.
  • Synergistic Effects with Other Drugs:
    • Studies have shown that combining this compound with existing chemotherapeutic agents can enhance efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-Fluorophenyl) Analog

The compound N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () shares an identical pyrimidine-acetamide backbone but substitutes bromine with fluorine at the phenyl ring. Key differences include:

  • Lipophilicity: Bromine’s larger atomic radius increases lipophilicity (ClogP ~3.5 vs.
  • Steric impact : Bromine’s bulkier size may influence binding pocket interactions in biological targets.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide

This analog () replaces the pyrimidinyloxy group with a thienyl ring. Structural and functional implications include:

  • Aromatic system : Thiophene’s smaller, sulfur-containing heterocycle alters π-π stacking and electronic properties compared to pyrimidine.
  • Solubility : The absence of the pyrimidine’s oxygen may reduce polarity, decreasing aqueous solubility.

Modifications to the Pyrimidine Core

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide

This compound () features a 6-oxo-dihydropyrimidine core with a thioether linker instead of an ether. Notable contrasts:

  • Hydrogen-bonding capacity: The 6-oxo group introduces a hydrogen-bond donor/acceptor site absent in the target compound.

Variations in Piperidine Substitution

3-Methylpiperidin-1-yl Analog

A related compound, N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (), shifts the methyl group from the 4- to 3-position on the piperidine ring. This alters:

  • Conformational flexibility : 4-Methylpiperidine adopts a chair conformation with equatorial methyl, minimizing steric strain, whereas 3-methyl may induce axial interactions.
  • Target engagement : The methyl position could modulate interactions with hydrophobic pockets in enzymes or receptors.

Linker and Functional Group Modifications

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

This analog () replaces the pyrimidinyloxy group with a naphthyl moiety. Key differences:

  • Steric hindrance : The bulky naphthyl group may restrict binding to flat, planar active sites.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be characterized?

Answer:
A stepwise approach is recommended:

  • Step 1: Begin with condensation of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-ol with 2-bromo-N-(2-bromophenyl)acetamide under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in DMF at 80°C) .
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization: Use ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (HRMS) to verify molecular weight. For crystalline intermediates, X-ray crystallography (e.g., SHELXL refinement ) resolves stereochemical ambiguities.

Basic: Which spectroscopic and computational tools are critical for structural elucidation?

Answer:

  • Spectroscopy:
    • NMR : Assign aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and pyrimidine methyl groups (δ 2.3–2.5 ppm) .
    • FTIR : Confirm acetamide C=O stretch (~1680 cm⁻¹) and pyrimidine C-O-C ether linkage (~1240 cm⁻¹) .
  • Computational:
    • DFT calculations (e.g., Gaussian) to optimize geometry and compare with crystallographic data .
    • Topological polar surface area (TPSA) : Predict bioavailability (e.g., TPSA = 87.5 Ų for related compounds ).

Advanced: How can synthetic yield be optimized while minimizing side-product formation?

Answer:

  • Key variables to optimize:
    • Catalyst : Use Pd(OAc)₂/Xantphos for Suzuki couplings (if applicable) to reduce halogenated byproducts .
    • Solvent : Replace DMF with THF to suppress N-methylpiperidine elimination .
    • Temperature : Lower reaction temperature (50–60°C) to prevent pyrimidine ring decomposition .
  • Monitor progress : Use HPLC-MS at 30-minute intervals to track intermediate conversion.

Advanced: How to resolve contradictions between spectral data and crystallographic results?

Answer:

  • Case example : If NMR suggests a planar pyrimidine ring but X-ray shows puckering:
    • Perform variable-temperature NMR to assess conformational flexibility.
    • Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H⋯π) that stabilize non-planarity .
  • Mitigation : Use dynamic NMR or solid-state IR to probe hydrogen-bonding networks influencing crystallographic packing .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?

Answer:

  • Modifications :
    • Replace the 4-methylpiperidinyl group with trifluoromethyl (increases metabolic stability ).
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 6-position to enhance electrophilicity for kinase inhibition .
  • Assays :
    • In vitro : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
    • Docking : Use AutoDock Vina to model interactions with ATP-binding pockets .

Basic: How to assess the compound’s stability under varying pH and thermal conditions?

Answer:

  • Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for acetamides ).
  • pH stability : Incubate in buffers (pH 1–13) for 24h, then analyze via HPLC-UV (λ = 254 nm) to quantify degradation products.

Advanced: How to investigate polymorphism and its impact on bioavailability?

Answer:

  • Screening : Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD to identify polymorphs .
  • Bioavailability : Compare solubility (shake-flask method) and dissolution rates (USP apparatus II) for each polymorph.
  • Stability : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via Raman spectroscopy .

Advanced: What computational models predict logP and membrane permeability?

Answer:

  • logP prediction : Use XLogP3 (value ≈2.6 for analogs ) or Molinspiration for fragment-based calculations.
  • Permeability : Run MD simulations (GROMACS) with a DOPC bilayer to assess passive diffusion rates .

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